Cas no 2363789-19-7 ((±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7)

(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 is a deuterated analog of 2-methylpiperazine, featuring extensive isotopic labeling with seven deuterium atoms (d7) and a trideuteromethyl group (d3). This compound is primarily used as a stable isotope-labeled internal standard or tracer in mass spectrometry-based quantitative analysis, ensuring high precision in pharmacokinetic and metabolic studies. The deuteration enhances molecular stability, reducing metabolic interference and improving detection sensitivity. Its chiral center (±) allows for applications in stereochemical investigations. The product is synthesized under controlled conditions to ensure isotopic purity and chemical integrity, making it suitable for advanced research in drug development, neurochemistry, and isotopic dilution techniques.
(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 structure
2363789-19-7 structure
Product Name:(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7
CAS No:2363789-19-7
MF:C5H12N2
MW:100.16
MDL:MFCD27992115
CID:5145883
Update Time:2025-08-05

(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 Chemical and Physical Properties

Names and Identifiers

    • (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7
    • MDL: MFCD27992115
    • Inchi: 1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3
    • InChI Key: JOMNTHCQHJPVAZ-UHFFFAOYSA-N
    • SMILES: C([H])([H])([H])C1([H])NC([H])([H])C([H])([H])NC1([H])[H]

(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
D97958-50/MG
2-(METHYL-D3)PIPERAZINE-2,3,3,5,5,6,6-D7
2363789-19-7 95%
50mg
$660 2023-09-19
AstaTech
D97958-0.1/G
2-(METHYL-D3)PIPERAZINE-2,3,3,5,5,6,6-D7
2363789-19-7 95%
0.1/G
$990 2023-01-29
AstaTech
D97958-100/mg
2-(METHYL-D3)PIPERAZINE-2,3,3,5,5,6,6-D7
2363789-19-7 95%
100mg
$990 2023-09-19

(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 Related Literature

Additional information on (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7

Compound CAS No. 2363789-19-7: (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7

The compound with CAS number 2363789-19-7, known as (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7, is a highly specialized and advanced chemical entity. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The "d" in the name indicates the presence of deuterium atoms at specific positions within the molecule. Specifically, the compound has three deuterium atoms at position 2 and additional deuterium substitutions at positions 3 and 5. The stereochemistry is denoted by the "(±)" symbol, indicating that the compound exists as a racemic mixture of enantiomers.

Piperazine derivatives are widely studied in the field of organic chemistry due to their unique properties and potential applications in drug design. The introduction of deuterium atoms in this compound suggests its use in isotopic labeling studies or as a stable isotope-labeled analog for metabolic studies. Recent advancements in isotopic labeling techniques have highlighted the importance of such compounds in understanding biochemical pathways and enzyme mechanisms.

One of the most notable applications of (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 lies in its role as an intermediate in the synthesis of complex molecules. Researchers have utilized this compound to construct bioactive compounds with enhanced stability and selectivity. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have demonstrated the utility of this compound in constructing heterocyclic frameworks with potential therapeutic applications.

The synthesis of this compound involves a series of precise chemical transformations. Starting from piperazine itself or one of its derivatives, chemists employ methods such as alkylation or substitution reactions to introduce the methyl group and deuterium atoms at specific positions. The stereochemistry is carefully controlled during these steps to ensure the formation of the desired racemic mixture.

In terms of physical properties, (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,d7 exhibits a melting point that is slightly lower than its non-deuterated counterpart due to the reduced van der Waals forces caused by deuterium substitution. The compound is typically soluble in common organic solvents such as dichloromethane and ethyl acetate but shows limited solubility in polar solvents like water.

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. For example,a study published in Nature Communications described a novel catalytic method for introducing multiple deuterium atoms into piperazine derivatives using transition metal catalysts under mild conditions. This approach not only simplifies the synthesis process but also reduces costs associated with traditional methods.

In addition to its role as an intermediate in organic synthesis,the compound has found applications in nuclear magnetic resonance (NMR) spectroscopy studies. The presence of deuterium atoms allows researchers to probe specific sites within molecules using advanced NMR techniques such as two-dimensional correlation spectroscopy (COSY). This has been particularly useful in studying molecular dynamics and intermolecular interactions.

The development of isotopically labeled compounds like (±)-2-Methyl-d3-piperazine-2,d,d,d,d,d,d has significantly advanced our understanding of chemical reactions at atomic level. By tracking deuterium incorporation during reactions,researchers can gain insights into reaction mechanisms,such as whether certain steps proceed via concerted or stepwise pathways.

In conclusion,CAS No. 2363789-19-7 represents an important tool for modern chemical research.Its unique structure combines both stereochemical complexity and isotopic labeling,making it invaluable for diverse applications ranging from drug discovery to fundamental studies on chemical reactivity.Further exploration into its properties will undoubtedly lead to new breakthroughs in organic chemistry and related fields.

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